molecular formula C11H12F13NO3S B12744481 Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide CAS No. 85665-64-1

Tridecafluoro-N-(2-hydroxyethyl)-N-propylhexanesulphonamide

Cat. No.: B12744481
CAS No.: 85665-64-1
M. Wt: 485.26 g/mol
InChI Key: LTDRWTUOFBENPA-UHFFFAOYSA-N
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Description

Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide: is a fluorinated surfactant known for its high surface activity, thermal stability, chemical stability, hydrophobicity, and oil repellency . This compound is utilized in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide typically involves the reaction of a fluorinated alkyl sulfonyl fluoride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide involves its interaction with hydrophobic and hydrophilic surfaces. The fluorinated tail provides hydrophobicity, while the sulfonamide group interacts with hydrophilic surfaces, allowing it to act as an effective surfactant. This dual interaction facilitates the formation of stable emulsions and enhances the solubility of hydrophobic compounds .

Comparison with Similar Compounds

  • Tridecafluoro-N-(2-hydroxyethyl)-n-methylhexanesulfonamide
  • Tridecafluoro-N-(2-hydroxyethyl)-n-ethylhexanesulfonamide
  • Tridecafluoro-N-(2-hydroxyethyl)-n-butylhexanesulfonamide

Uniqueness: Tridecafluoro-N-(2-hydroxyethyl)-n-propylhexanesulfonamide is unique due to its specific chain length and functional groups, which provide a balance of hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring both properties, such as in surfactants and emulsifiers .

Properties

CAS No.

85665-64-1

Molecular Formula

C11H12F13NO3S

Molecular Weight

485.26 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-N-propylhexane-1-sulfonamide

InChI

InChI=1S/C11H12F13NO3S/c1-2-3-25(4-5-26)29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h26H,2-5H2,1H3

InChI Key

LTDRWTUOFBENPA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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